2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040645-96-2
Cat. No.: VC11944376
Molecular Formula: C24H20N4O4S2
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-96-2 |
|---|---|
| Molecular Formula | C24H20N4O4S2 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H20N4O4S2/c1-3-31-17-9-7-15(8-10-17)22-26-20(32-27-22)14-34-24-25-19-11-12-33-21(19)23(29)28(24)16-5-4-6-18(13-16)30-2/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | JEEMLNZHLYREIT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
Introduction
Structural Features
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Thienopyrimidine Core: This part of the molecule contributes to its heterocyclic nature, which is common in bioactive compounds. Thienopyrimidines are known for their pharmacological properties, including antimicrobial and anticancer activities.
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Oxadiazole Ring: Oxadiazoles are known for their stability and are often used in medicinal chemistry due to their potential biological activities, such as antimicrobial and anticancer effects.
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Sulfanyl Linkage: This functional group can participate in various chemical reactions, including nucleophilic substitutions, which are important for modifying the compound's properties.
Synthesis
The synthesis of complex organic compounds like 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. These processes may include cyclization reactions, functional group transformations, and the use of catalysts to optimize yield and purity. Mechanochemical methods or continuous flow reactors might be employed to enhance efficiency and reduce reaction times.
Potential Biological Activities
Compounds with similar structures, such as those containing oxadiazole rings and thienopyrimidine cores, have shown promise in various biological applications:
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Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties, which could be beneficial in developing new antibiotics.
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Anticancer Activity: The ability of these compounds to interfere with cancer cell proliferation makes them interesting candidates for cancer therapy research.
Chemical Reactions
The compound can undergo various chemical reactions due to its functional groups:
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Nucleophilic Substitutions: The sulfanyl group can participate in nucleophilic substitution reactions, which are useful for modifying the compound's structure.
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Catalyzed Reactions: Catalysts like palladium or nickel can facilitate reactions under controlled conditions to ensure selectivity and yield.
Research Findings
While specific research findings on 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are not available, related compounds have shown potential in medicinal chemistry. For instance, oxadiazole-containing compounds have been explored for their antimicrobial and anticancer activities.
Data Tables
Given the lack of specific data on this compound, we can look at related compounds for insights:
| Compound | Molecular Formula | Potential Biological Activity |
|---|---|---|
| 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione | C24H24N4O4 | Antimicrobial, anticancer |
| 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one | C26H22N4O3 | Potential therapeutic effects |
| 2-{[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one | C26H22N4O4 | Potential in medicinal chemistry |
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